N-(2,1,3-BENZOXADIAZOL-4-YL)-N'-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]THIOUREA
Overview
Description
N-2,1,3-benzoxadiazol-4-yl-N’-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]thiourea is a complex organic compound that has garnered significant interest in scientific research due to its unique structural properties and potential applications. This compound features a benzoxadiazole ring, a pyrazole ring, and a thiourea linkage, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-2,1,3-benzoxadiazol-4-yl-N’-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]thiourea typically involves multiple steps, starting with the preparation of the benzoxadiazole and pyrazole intermediates. The benzoxadiazole ring can be synthesized through the cyclization of o-nitroaniline with carbon disulfide and potassium hydroxide. The pyrazole ring is often prepared by the condensation of hydrazine with an appropriate diketone.
The final step involves the coupling of the benzoxadiazole and pyrazole intermediates with thiourea under acidic or basic conditions to form the desired compound. Reaction conditions such as temperature, solvent, and pH are carefully controlled to optimize yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-2,1,3-benzoxadiazol-4-yl-N’-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiourea moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-2,1,3-benzoxadiazol-4-yl-N’-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]thiourea has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for detecting various analytes due to its strong fluorescence properties.
Biology: Employed in the study of enzyme activities and protein interactions.
Medicine: Investigated for its potential as an anticancer agent, particularly in inhibiting glutathione S-transferases (GSTs), which are involved in drug resistance.
Industry: Utilized in the development of new materials with specific optical properties.
Mechanism of Action
The mechanism of action of N-2,1,3-benzoxadiazol-4-yl-N’-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]thiourea involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to the inhibition of GSTs, leading to the accumulation of toxic metabolites in cancer cells and inducing apoptosis. The compound’s fluorescence properties are due to the benzoxadiazole ring, which can be excited by light and emit fluorescence, making it useful in imaging applications.
Comparison with Similar Compounds
Similar Compounds
2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose): A fluorescent glucose analog used to monitor glucose uptake in live cells.
16-NBD-160 Coenzyme A: A fluorescent analog of palmitoyl-CoA used to label palmitoylation sites on proteins.
6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio) hexanol: An inhibitor of GSTP1-1 with anticancer properties.
Uniqueness
N-2,1,3-benzoxadiazol-4-yl-N’-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]thiourea stands out due to its unique combination of a benzoxadiazole ring, a pyrazole ring, and a thiourea linkage. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
1-(2,1,3-benzoxadiazol-4-yl)-3-[1-[(2-methylphenyl)methyl]pyrazol-4-yl]thiourea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6OS/c1-12-5-2-3-6-13(12)10-24-11-14(9-19-24)20-18(26)21-15-7-4-8-16-17(15)23-25-22-16/h2-9,11H,10H2,1H3,(H2,20,21,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMKHCEOVHUUBHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=C(C=N2)NC(=S)NC3=CC=CC4=NON=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.